2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol
Overview
Description
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H21ClO3. It is a white to pale yellow solid that is soluble in water and exhibits acidic properties when dissolved. This compound is often used in various chemical and industrial applications due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol typically involves the reaction of 6-chlorohexanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ether linkage. The reaction conditions include maintaining a temperature of around 60-80°C and a pressure of 1-2 atm to ensure optimal yield[2][2].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts such as potassium hydroxide can further enhance the reaction rate and yield[2][2].
Chemical Reactions Analysis
Types of Reactions
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanoic acid.
Reduction: Formation of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanol.
Substitution: Formation of 2-(2-((6-Azidohexyl)oxy)ethoxy)ethanol.
Scientific Research Applications
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying cellular processes and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their structure and function. It can also participate in nucleophilic substitution reactions, leading to the modification of biomolecules and altering their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride
- 2-(2-(2-Chloroethoxy)ethoxy)ethanol
- 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine
Uniqueness
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility in synthetic applications and potential use in various fields of research and industry make it a valuable compound .
Properties
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO3/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h12H,1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRPHSRRWGXIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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